molecular formula C17H12ClNO B2452144 2-(4-methylphenyl)quinoline-4-carbonyl Chloride CAS No. 860112-78-3

2-(4-methylphenyl)quinoline-4-carbonyl Chloride

Cat. No.: B2452144
CAS No.: 860112-78-3
M. Wt: 281.74
InChI Key: UFPHGLNPZXQTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(4-methylphenyl)quinoline-4-carbonyl Chloride is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents. In the industrial sector, it is employed in the synthesis of various organic compounds .

Safety and Hazards

“2-(4-methylphenyl)quinoline-4-carbonyl Chloride” is intended for research use only and is not intended for diagnostic or therapeutic use . It may cause long-lasting harmful effects to aquatic life.

Chemical Reactions Analysis

2-(4-methylphenyl)quinoline-4-carbonyl Chloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)quinoline-4-carbonyl Chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

2-(4-methylphenyl)quinoline-4-carbonyl Chloride can be compared with other similar compounds, such as:

  • 2-(4-methylphenyl)-4-quinolinecarbonyl chloride
  • 4-quinolinecarbonyl chloride, 2-(4-methylphenyl)-

These compounds share similar structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific molecular interactions and its use in proteomics research .

Properties

IUPAC Name

2-(4-methylphenyl)quinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-11-6-8-12(9-7-11)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPHGLNPZXQTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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